molecular formula C10H9NO4 B12889125 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid

2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid

Cat. No.: B12889125
M. Wt: 207.18 g/mol
InChI Key: FIWQMEAHGRZCAR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-aminophenol with chloroacetic acid in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl and acetic acid groups enhance its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-1,3-benzoxazol-7-yl]acetic acid

InChI

InChI=1S/C10H9NO4/c12-5-8-11-7-3-1-2-6(4-9(13)14)10(7)15-8/h1-3,12H,4-5H2,(H,13,14)

InChI Key

FIWQMEAHGRZCAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CO)CC(=O)O

Origin of Product

United States

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